molecular formula C16H16N2O4 B5799843 N-[2-(aminocarbonyl)phenyl]-3,4-dimethoxybenzamide

N-[2-(aminocarbonyl)phenyl]-3,4-dimethoxybenzamide

Katalognummer B5799843
Molekulargewicht: 300.31 g/mol
InChI-Schlüssel: QCSOLXKEFBSDLS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[2-(aminocarbonyl)phenyl]-3,4-dimethoxybenzamide, also known as AG-490, is a small molecule inhibitor that targets the Janus kinase (JAK) and signal transducer and activator of transcription (STAT) signaling pathway. It has been widely studied for its potential use as a therapeutic agent in various diseases, including cancer and inflammatory disorders.

Wirkmechanismus

N-[2-(aminocarbonyl)phenyl]-3,4-dimethoxybenzamide acts as a competitive inhibitor of JAK2, which is a key component of the JAK/STAT signaling pathway. By inhibiting JAK2, N-[2-(aminocarbonyl)phenyl]-3,4-dimethoxybenzamide prevents the activation of downstream signaling molecules, including STAT3 and STAT5. This leads to the inhibition of cell proliferation, survival, and migration, which are critical processes for cancer cells.
Biochemical and Physiological Effects:
N-[2-(aminocarbonyl)phenyl]-3,4-dimethoxybenzamide has been shown to have a range of biochemical and physiological effects. In preclinical studies, N-[2-(aminocarbonyl)phenyl]-3,4-dimethoxybenzamide has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to inhibit the production of inflammatory cytokines, which are involved in the pathogenesis of various inflammatory disorders. Additionally, N-[2-(aminocarbonyl)phenyl]-3,4-dimethoxybenzamide has been shown to have immunomodulatory effects, which may be beneficial in the treatment of autoimmune diseases.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of N-[2-(aminocarbonyl)phenyl]-3,4-dimethoxybenzamide is its specificity for JAK2. This allows for targeted inhibition of the JAK/STAT signaling pathway, which is dysregulated in many diseases. Additionally, N-[2-(aminocarbonyl)phenyl]-3,4-dimethoxybenzamide has been shown to have low toxicity in preclinical studies, which is an important consideration for the development of therapeutic agents.
However, there are also limitations to the use of N-[2-(aminocarbonyl)phenyl]-3,4-dimethoxybenzamide in lab experiments. One limitation is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo. Additionally, N-[2-(aminocarbonyl)phenyl]-3,4-dimethoxybenzamide has been shown to have off-target effects, which may limit its specificity for JAK2.

Zukünftige Richtungen

There are several future directions for the study of N-[2-(aminocarbonyl)phenyl]-3,4-dimethoxybenzamide. One area of research is the development of more potent and selective JAK2 inhibitors. Additionally, there is ongoing research into the use of N-[2-(aminocarbonyl)phenyl]-3,4-dimethoxybenzamide in combination with other therapeutic agents, such as chemotherapy and immunotherapy. Finally, there is interest in studying the role of N-[2-(aminocarbonyl)phenyl]-3,4-dimethoxybenzamide in the treatment of autoimmune diseases, where dysregulation of the JAK/STAT signaling pathway plays a critical role.
Conclusion:
In conclusion, N-[2-(aminocarbonyl)phenyl]-3,4-dimethoxybenzamide is a small molecule inhibitor that targets the JAK/STAT signaling pathway. It has been extensively studied for its potential use as a therapeutic agent in various diseases, including cancer and inflammatory disorders. While there are limitations to the use of N-[2-(aminocarbonyl)phenyl]-3,4-dimethoxybenzamide in lab experiments, it remains a promising target for the development of new therapeutic agents. Future research will continue to explore the potential of N-[2-(aminocarbonyl)phenyl]-3,4-dimethoxybenzamide in the treatment of various diseases.

Synthesemethoden

The synthesis of N-[2-(aminocarbonyl)phenyl]-3,4-dimethoxybenzamide involves the reaction of 3,4-dimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 2-aminobenzoyl chloride to produce N-(2-chloro-4-methoxyphenyl)-2-(2-aminobenzoyl)amide. This intermediate is then treated with ammonia to obtain N-[2-(aminocarbonyl)phenyl]-3,4-dimethoxybenzamide.

Wissenschaftliche Forschungsanwendungen

N-[2-(aminocarbonyl)phenyl]-3,4-dimethoxybenzamide has been extensively studied for its potential use as a therapeutic agent in various diseases, including cancer, inflammatory disorders, and autoimmune diseases. It has been shown to inhibit the JAK/STAT signaling pathway, which plays a critical role in cell growth, differentiation, and survival. This pathway is dysregulated in many diseases, including cancer, and targeting it with N-[2-(aminocarbonyl)phenyl]-3,4-dimethoxybenzamide has shown promise in preclinical studies.

Eigenschaften

IUPAC Name

N-(2-carbamoylphenyl)-3,4-dimethoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O4/c1-21-13-8-7-10(9-14(13)22-2)16(20)18-12-6-4-3-5-11(12)15(17)19/h3-9H,1-2H3,(H2,17,19)(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCSOLXKEFBSDLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-carbamoylphenyl)-3,4-dimethoxybenzamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.